Jaconine hydrochloride

Description

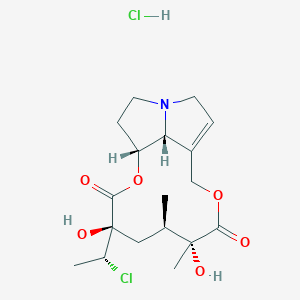

Structure

2D Structure

Properties

CAS No. |

7251-11-8 |

|---|---|

Molecular Formula |

C18H27Cl2NO6 |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

(1R,4R,6R,7R,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione;hydrochloride |

InChI |

InChI=1S/C18H26ClNO6.ClH/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23;/h4,10-11,13-14,23-24H,5-9H2,1-3H3;1H/t10-,11?,13-,14-,17-,18+;/m1./s1 |

InChI Key |

AOFLJXYFSXFMOL-MRXAPZQLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O.Cl |

Canonical SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jaconine hydrochloride; Jaconine HCl; NSC 30624; NSC-30624; NSC30624; |

Origin of Product |

United States |

Foundational & Exploratory

Jaconine Hydrochloride: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) notable for its presence in various plant species, particularly of the Senecio genus. As a member of this class, it is recognized for its potential biological activities, which are paralleled by significant toxicological concerns, primarily hepatotoxicity. This technical guide provides a comprehensive overview of Jaconine hydrochloride, focusing on its chemical and physical properties, mechanism of action, and methodologies for its analysis. While specific pharmacological data for this compound is limited, this document extrapolates from the known characteristics of Jaconine and the broader class of pyrrolizidine alkaloids to offer a detailed resource for researchers.

Introduction

Jaconine is structurally defined as a pyrrolizidine alkaloid, an ester formed from a necine base and necic acids. It is specifically the chlorhydrin derivative of Jacobine (B1672728), formed by the reaction of Jacobine with hydrochloric acid. There is some ambiguity in the literature regarding its specific CAS number and molecular formula as a hydrochloride salt. The CAS number for Jaconine is consistently cited as 480-75-1 with a molecular formula of C₁₈H₂₆ClNO₆.[1][2][3] Some commercial suppliers list "this compound" with a distinct CAS number (7251-11-8) and a molecular formula of C₁₈H₂₇Cl₂NO₆. For the purposes of this guide, we will focus on the properties and activities associated with Jaconine (CAS 480-75-1), which is itself a hydrochloride adduct to the jacobine structure.

Pyrrolizidine alkaloids are of significant interest due to their dual nature: they possess a range of pharmacological properties, including antimicrobial and potential anticancer effects, but are also potent toxins. Their primary toxicity is linked to their metabolic activation in the liver, leading to highly reactive pyrrolic esters that can cause severe liver damage.[4]

Physicochemical Properties

The physicochemical properties of Jaconine are crucial for its handling, formulation, and analysis. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 480-75-1 | [1][2][3] |

| Molecular Formula | C₁₈H₂₆ClNO₆ | [1][2] |

| Molecular Weight | 387.86 g/mol | [1] |

| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO, chloroform, and ethanol. | [3] |

| Storage | Store desiccated at -20°C for long-term stability. | [3] |

Biological Activity and Mechanism of Action

The biological activity of Jaconine is intrinsically linked to its chemical structure as a pyrrolizidine alkaloid.

Pharmacological Potential

While comprehensive pharmacological studies on Jaconine are not abundant, preliminary findings and the activities of related PAs suggest potential therapeutic applications. Some reports indicate that Jaconine may have inhibitory effects on cancer cells and certain infectious diseases.[1] It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica serovar Typhimurium.[1] Additionally, an inhibitory effect on the development of skin cancer in tissue culture has been observed.[1]

Toxicological Profile and Mechanism of Genotoxicity

The primary toxicological concern with Jaconine, as with other 1,2-unsaturated pyrrolizidine alkaloids, is its genotoxicity, which is a precursor to its hepatotoxic, carcinogenic, mutagenic, and teratogenic effects.[4][5] The toxicity of Jaconine is not inherent to the molecule itself but arises from its metabolic activation.

The mechanism of action is a multi-step process:

-

Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize Jaconine into highly reactive electrophilic pyrrolic esters.[4]

-

DNA Adduct Formation: These reactive metabolites readily attack nucleophilic centers in cellular macromolecules, with a primary affinity for DNA.[4]

-

Cellular Damage: The formation of DNA adducts and cross-links disrupts essential cellular processes like DNA replication and transcription. This disruption leads to cellular damage, and in cases of chronic exposure, can initiate carcinogenesis.[4]

Studies on the closely related PA, Jacobine, have demonstrated the induction of significant dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver of rats.[6] It is highly probable that Jaconine induces a similar spectrum of DNA damage.[6]

Experimental Protocols

Detailed experimental protocols for Jaconine are scarce in the public domain. However, general methodologies for the extraction and analysis of pyrrolizidine alkaloids from various matrices are well-established. Below is a representative workflow for the quantitative analysis of PAs in herbal materials.

Quantitative Analysis of Pyrrolizidine Alkaloids by SPE-LC-MS/MS

This protocol outlines a general procedure and may require optimization for specific sample matrices.

4.1.1. Materials and Reagents

-

Reference Standards: High-purity Jaconine standard.

-

Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade).

-

Reagents: Formic acid, Sulfuric acid (e.g., 0.05 M), Ammonia (B1221849) solution.

-

SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.

-

Sample Matrix: Dried and ground plant material.

4.1.2. Sample Preparation and Extraction

-

Extraction: Weigh an appropriate amount of the homogenized plant material (e.g., 2.0 g) into a centrifuge tube. Add an acidic extraction solution (e.g., 20 mL of 0.05 M sulfuric acid). The sample should be fully wetted. Extraction is typically facilitated by ultrasonication for a set period (e.g., 15 minutes) at ambient temperature. A second extraction of the pellet is often performed to ensure complete recovery.

-

Centrifugation: Centrifuge the sample (e.g., for 10 minutes at 3800 x g) to separate the supernatant.

-

Neutralization: Combine the supernatants and neutralize the extract with an ammonia solution prior to solid-phase extraction.

4.1.3. Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the neutralized extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with water and then a low-concentration organic solvent (e.g., methanol) to remove interfering substances.

-

Elution: Elute the pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

4.1.4. Analysis by UHPLC-MS/MS

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the initial mobile phase.

-

Chromatographic Separation: Perform separation using a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of Jaconine.

Conclusion

This compound, a pyrrolizidine alkaloid derived from Jacobine, presents a dual profile of potential pharmacological activity and significant toxicological risk. Its mechanism of action, centered on genotoxicity following metabolic activation in the liver, is characteristic of its chemical class. While specific data on this compound remains limited, the information available for Jaconine and related PAs provides a solid foundation for further research. The analytical methodologies outlined in this guide offer a starting point for the accurate quantification of Jaconine in various matrices, which is essential for both toxicological assessment and potential therapeutic development. Further investigation is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound to better understand its potential applications and risks.

References

- 1. Jaconine | 480-75-1 | FJ139146 | Biosynth [biosynth.com]

- 2. Jaconine | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Jaconine | 480-75-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Jaconine | CAS:480-75-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Jaconine hydrochloride?

An In-depth Technical Guide on Jaconine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the salt form of Jaconine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Jacobaea genus (formerly Senecio), such as tansy ragwort (Jacobaea vulgaris).[1][2] Pyrrolizidine alkaloids are a large class of secondary metabolites known for their hepatotoxicity, making them a significant concern for livestock and human health through contaminated food sources like milk and honey.[3] Jaconine is structurally a chlorinated derivative of other PAs like jacoline (B191633) and is closely related to jacobine.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological activities of this compound, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

Chemical Structure of Jaconine

Jaconine is a macrocyclic diester pyrrolizidine alkaloid.[4] Its core structure consists of a necine base (a pyrrolizidine ring system) esterified with a necic acid. Specifically, it is a derivative of jacoline where a secondary hydroxyl group has been substituted by a chlorine atom.[1]

The systematic IUPAC name for Jaconine is (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.[1]

2D Structure of Jaconine:

Formation and Structure of this compound

This compound is formed by the reaction of Jaconine with hydrochloric acid (HCl). The tertiary amine in the pyrrolizidine ring of Jaconine acts as a base, accepting a proton (H⁺) from HCl. This results in the formation of a quaternary ammonium (B1175870) cation and a chloride anion (Cl⁻), which are ionically bonded. This salt form generally exhibits increased water solubility and stability compared to the free base.

The molecular formula of this compound is C₁₈H₂₇Cl₂NO₆.[2]

Proposed 2D Structure of this compound: (Note: A 2D image for the hydrochloride is not directly available in the search results, but the structure is inferred from the free base by protonating the nitrogen atom.) The nitrogen atom in the bicyclic core would bear a positive charge and be associated with a chloride ion.

Physicochemical Data

The following table summarizes the key quantitative data for Jaconine and its hydrochloride salt.

| Property | Jaconine | This compound |

| CAS Number | 480-75-1[1] | 7251-11-8[2] |

| Molecular Formula | C₁₈H₂₆ClNO₆[1] | C₁₈H₂₇Cl₂NO₆[2] |

| Molecular Weight | 387.9 g/mol [1] | 424.3 g/mol (calculated) |

| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1] | N/A |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O[1] | Cl.CC(Cl)C1(O)CC(C)C(C)(O)C(=O)OCC2=CCN3CCC(OC1=O)C23 |

| Topological Polar Surface Area | 96.3 Ų[1] | N/A |

| Hydrogen Bond Donor Count | 2[1] | 3 (including the protonated amine) |

| Hydrogen Bond Acceptor Count | 6[1] | 6 |

Experimental Protocols

Isolation from Natural Sources

Jaconine is naturally present in plants like Senecio jacobaea. A general method for extracting pyrrolizidine alkaloids from plant material involves an acid-base extraction technique that leverages the basicity of the alkaloid's nitrogen atom.[5][6]

Methodology:

-

Homogenization and Extraction: Dried and ground plant material (e.g., Senecio jacobaea) is homogenized and extracted with an acidified aqueous solution (e.g., 0.5 M H₂SO₄). In this acidic medium, the alkaloids are protonated to form water-soluble salts.

-

Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, pigments, and other non-basic compounds.

-

Basification and Extraction of Free Base: The aqueous layer is made alkaline (pH ~9-10) by adding a base (e.g., NH₄OH or NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

-

Organic Solvent Extraction: The basified solution is repeatedly extracted with a polar organic solvent like chloroform (B151607) or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.

-

Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like Jaconine.[6]

Synthesis of this compound from Jacobine

Jaconine can be formed from the related alkaloid Jacobine by reaction with hydrochloric acid.[7] This reaction involves the opening of the epoxide ring present in Jacobine by the chloride ion.

Reaction: Jacobine + HCl → Jaconine

Methodology:

-

Dissolution: Jacobine is dissolved in a suitable organic solvent, such as chloroform or methanol.

-

Reaction with HCl: A solution of hydrochloric acid (either aqueous or as a gas dissolved in an organic solvent like ether) is added to the Jacobine solution. The reaction is typically stirred at room temperature.

-

Formation of Jaconine: The reaction converts the epoxide in Jacobine to a chlorohydrin, yielding Jaconine.[7]

-

Formation of Hydrochloride Salt: Excess HCl will lead to the protonation of the tertiary amine, resulting in the precipitation of this compound if the solvent polarity is sufficiently low.

-

Isolation and Purification: The resulting this compound salt can be isolated by filtration or by removing the solvent. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Activity and Toxicological Profile

Metabolic Activation and Hepatotoxicity

Pyrrolizidine alkaloids like Jaconine are not toxic in their native form. They require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to exert their toxic effects.[8][9]

Mechanism:

-

Dehydrogenation: The necine base of the PA is dehydrogenated by CYP450 enzymes (e.g., CYP3A4) to form a highly reactive pyrrolic ester intermediate.[4]

-

Alkylation: This electrophilic intermediate is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA and proteins.[8]

-

Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage primarily affects hepatocytes, causing liver injury that can manifest as hepatic sinusoidal obstruction syndrome (HSOS).[10]

Cellular Mechanisms of Toxicity

The cellular damage initiated by reactive PA metabolites triggers several downstream pathways, primarily oxidative stress and apoptosis.

-

Oxidative Stress: The metabolic activation process can deplete cellular stores of glutathione (B108866) (GSH), a key antioxidant, leading to an imbalance in the cellular redox state and increased levels of reactive oxygen species (ROS).[9]

-

Apoptosis: PAs can induce both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[10] The accumulation of DNA damage and cellular stress can activate caspase cascades, leading to programmed cell death.

-

Cell Cycle Arrest: Transcriptomic studies have shown that PAs can deregulate genes involved in cell cycle control, leading to an arrest in the S phase, which prevents cells with damaged DNA from proliferating.[4]

Plant Biosynthesis and its Regulation

The Jasmonate Signaling Pathway

The production of pyrrolizidine alkaloids in plants is a defense mechanism against herbivores.[11] The biosynthesis of these defensive compounds is often regulated by the jasmonate signaling pathway, which is activated in response to wounding or herbivore attack.[12][13]

Pathway:

-

Stimulus: Mechanical wounding or herbivore feeding triggers the release of linolenic acid from plant cell membranes.

-

JA-Ile Synthesis: Linolenic acid is converted through a series of enzymatic steps into the active signaling molecule, jasmonoyl-isoleucine (JA-Ile).

-

Signal Perception: JA-Ile binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).

-

Derepression of Transcription: The JA-Ile/COI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, including the genes encoding enzymes for PA biosynthesis.[12][14]

Conclusion

This compound, as a representative chlorinated pyrrolizidine alkaloid, is of significant interest in the fields of toxicology, natural product chemistry, and food safety. Its hepatotoxicity is mediated by metabolic activation in the liver, leading to the formation of reactive intermediates that cause cellular damage through mechanisms including DNA adduction, oxidative stress, and apoptosis. Understanding its chemical properties, isolation and synthesis protocols, and mechanisms of action is crucial for risk assessment, the development of analytical detection methods, and further research into the toxicological impacts of pyrrolizidine alkaloids.

References

- 1. Jaconine | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 12. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Jaconine Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid of significant interest in toxicological and pharmacological research.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of Jaconine, a chlorinated pyrrolizidine alkaloid.[1][2] Pyrrolizidine alkaloids are a large class of natural compounds produced by various plant species.[3]

| Property | Value | Source |

| Molecular Formula | C18H27Cl2NO6 | [4] |

| Molecular Weight | 424.31 g/mol | Calculated |

| CAS Number | 7251-11-8 | [4] |

| Appearance | Solid (Specific color not detailed in findings) | [5] |

| Storage Temperature | -20°C | [4] |

| Solubility | Soluble in chloroform (B151607) and ethanol.[6] |

Toxicological Profile: Mechanism of Action

The toxicity of Jaconine, like other unsaturated pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.[7] Cytochrome P450 enzymes bioactivate these alkaloids into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.[8]

The resulting cellular damage can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic process.[9] Specifically, the activation of initiator caspases like caspase-8 and caspase-9 leads to the activation of executioner caspases such as caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][10]

Experimental Protocols

The following protocols are foundational for the toxicological assessment of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Exposure: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a single oral dose of this compound.

Methodology:

-

Animal Selection: Use healthy, young adult female rodents (e.g., rats or mice).

-

Dosing: Administer a single oral dose of this compound to a group of animals. The starting dose is selected based on available information.

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The dose for the next group of animals is adjusted based on the outcome of the previous group.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.[7]

In Vivo 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential adverse effects of repeated oral exposure to this compound.

Methodology:

-

Animal Selection: Use healthy young male and female rodents.

-

Group Allocation: Assign animals to a control group and at least three treatment groups receiving different dose levels of this compound.

-

Dosing: Administer the test substance daily by oral gavage for 28 consecutive days.[7]

-

Observations: Monitor clinical signs, body weight, and food consumption regularly.

-

Clinical Pathology: Collect blood and urine samples for hematology and clinical biochemistry analysis at the end of the study.

-

Histopathology: Conduct a full histopathological examination of organs and tissues.

Visualizing this compound's Impact

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for determining the IC50 of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

References

- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Jaconine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine (B1672729) hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their complex chemical structures and significant biological activities. This technical guide provides an in-depth overview of the natural sources of jaconine, its biosynthesis, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Jaconine Hydrochloride

The primary natural source of jaconine is the plant species Senecio jacobaea, commonly known as ragwort or tansy ragwort (Jacobaea vulgaris).[1][2] This plant is widespread in Europe and has been introduced to other regions, including North America and Australia.[2] Jaconine is one of several pyrrolizidine alkaloids found in this plant, co-occurring with related compounds such as jacobine, jacozine, senecionine, and seneciphylline.[1][2][3] These alkaloids are also present in honey produced from the nectar of Senecio jacobaea.[1][4]

Pyrrolizidine alkaloids are synthesized in the roots of the plant and subsequently transported to other parts, with the foliage of Senecio jacobaea reported to have the highest concentrations.[5] The total pyrrolizidine alkaloid content in Senecio jacobaea can range from 0.1% to 0.9% of the plant's dry matter.[5]

Quantitative Data on Pyrrolizidine Alkaloids in Senecio jacobaea

The concentration of jaconine and related pyrrolizidine alkaloids in Senecio jacobaea can vary depending on factors such as the developmental stage of the plant and environmental conditions. The following table summarizes available quantitative data.

| Alkaloid | Plant Part | Concentration (Dry Weight) | Reference |

| Total Pyrrolizidine Alkaloids | Foliage | 0.1% - 0.9% | [5] |

| Jacobine | Not Specified | 1019 µg/g | [6] |

| Jaconine | Not Specified | Present | [1][7] |

| Jacozine | Not Specified | Present | [1][2] |

| Senecionine | Not Specified | Present | [1][4] |

| Seneciphylline | Not Specified | Present | [1][4] |

Biosynthesis of Jaconine

While a specific biosynthetic pathway for jaconine has not been fully elucidated, the general pathway for pyrrolizidine alkaloids provides a strong framework. The biosynthesis begins with the formation of the characteristic necine base from amino acid precursors. This is followed by the synthesis of the necic acid moieties, which are then esterified with the necine base to form the final alkaloid structure. Jaconine is a chlorinated derivative of jacoline, which is structurally related to jacobine.

The biosynthesis of the necine base starts with the conversion of the amino acids ornithine and arginine into putrescine. Two molecules of putrescine are then condensed to form homospermidine, which is the first committed intermediate in the pathway. Homospermidine is then oxidized and cyclized to form the retronecine (B1221780) moiety, the most common necine base.

The necic acids are derived from various amino acids, such as isoleucine, leucine, and threonine. The specific necic acid that esterifies with the necine base determines the final pyrrolizidine alkaloid produced.

References

- 1. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]

- 2. Ragwort, Jacobaea vulgaris | Jeremy Bartlett's LET IT GROW blog [jeremybartlett.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Jacobaea vulgaris - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BSBI: Senecio jacobaea L. [fermanagh.bsbi.org]

Senecio jacobaea as a Source of Jaconine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Senecio jacobaea (Tansy Ragwort) as a source of the pyrrolizidine (B1209537) alkaloid (PA) jaconine (B1672729), presented as its hydrochloride salt. This document covers the extraction and isolation of the parent compound, jacobine (B1672728), its conversion to jaconine hydrochloride, its mechanism of action, and relevant experimental protocols for its study.

Introduction to Senecio jacobaea

Senecio jacobaea, also known as Tansy Ragwort, is a biennial or short-lived perennial herb belonging to the Asteraceae family.[1] Native to Eurasia, it has become a widespread invasive weed in North America, Australia, and New Zealand.[1] The plant is characterized by its erect stems (0.3-2.0 meters), pinnately lobed leaves, and dense, flat-topped clusters of bright yellow flower heads.[1]

Historically, S. jacobaea has been used in herbal medicine for its purported astringent and soothing properties. However, the plant is notoriously toxic to livestock, particularly cattle and horses, due to its high concentration of pyrrolizidine alkaloids (PAs).[1] These alkaloids are known to cause irreversible liver damage (hepatotoxicity). The primary PAs found in S. jacobaea include jacobine, jaconine, jacozine, senecionine, and seneciphylline.[1][2] The concentration and composition of these alkaloids can vary significantly based on the plant's genetics, leading to the classification of different "chemotypes" (e.g., jacobine-rich vs. erucifoline-rich).[3][4]

Chemistry of Jacobine and this compound

Jacobine is a macrocyclic diester pyrrolizidine alkaloid. It is one of the major toxic constituents of the "jacobine chemotype" of S. jacobaea. Jaconine is a closely related derivative. As reported in the chemical literature, jacobine readily reacts with hydrochloric acid to form its chlorohydrin, jaconine. For research purposes, converting the alkaloid to its hydrochloride salt (this compound) can improve its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

| Property | Jacobine | This compound |

| Molecular Formula | C₁₈H₂₅NO₆ | C₁₈H₂₆ClNO₆ |

| Molecular Weight | 351.4 g/mol | 387.9 g/mol |

| Appearance | Colorless solid plates | Expected to be a crystalline solid |

| Solubility (Jacobine) | Soluble in chloroform (B151607); sparingly soluble in ethanol (B145695), water, and ether. | Expected to have increased water solubility. |

| Key Functional Groups | Tertiary amine, diester, hydroxyl groups | Tertiary amine hydrochloride, ester, hydroxyl groups, chloride |

Data sourced from PubChem and other chemical databases.

Extraction, Isolation, and Synthesis Protocols

Experimental Protocol: Extraction and Isolation of Jacobine

This protocol is a composite method based on established procedures for the isolation of pyrrolizidine alkaloids from Senecio species.

1. Plant Material Preparation:

-

Collect aerial parts (leaves, stems, flowers) of Senecio jacobaea at the flowering stage, as PA concentrations are typically highest at this time.[5]

-

Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.

-

Grind the dried material into a fine powder using a laboratory mill.

2. Crude Alkaloid Extraction (Acid-Base Extraction):

-

Macerate 1 kg of the dried plant powder in 5 L of 0.5 M sulfuric acid for 48 hours with occasional stirring.

-

Filter the mixture through several layers of cheesecloth and then through filter paper to remove solid plant material.

-

Make the acidic aqueous extract strongly alkaline (pH 10-11) by the slow addition of concentrated ammonium (B1175870) hydroxide.

-

Extract the alkaline solution exhaustively with chloroform (5 x 1 L) in a large separatory funnel. The tertiary amine alkaloids will partition into the organic phase.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture. A large-scale extraction of 23 kg of plant material can yield 8-10 g of total alkaloids.[3]

3. Chromatographic Isolation of Jacobine:

-

Prepare a silica (B1680970) gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like chloroform.

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (B129727) (e.g., Chloroform-Methanol 99:1, 98:2, 95:5, etc.).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1) and visualizing with Dragendorff's reagent.

-

Fractions containing jacobine will appear as orange-brown spots. Pool the fractions that show a high concentration of the target compound.

-

Further purification can be achieved by re-chromatography of the jacobine-rich fractions or by preparative TLC.

-

Evaporate the solvent from the purified fractions to obtain crystalline jacobine.

Experimental Protocol: Synthesis of this compound

This general protocol is for the conversion of a tertiary amine alkaloid to its hydrochloride salt.

1. Reagent Preparation:

-

Prepare a solution of anhydrous HCl in a dry organic solvent. This can be done by bubbling dry HCl gas through anhydrous ethanol or dioxane, or by carefully adding acetyl chloride to anhydrous ethanol. (Caution: This should be performed in a fume hood with appropriate safety measures).

2. Salt Formation:

-

Dissolve the purified jacobine (e.g., 100 mg) in a minimal volume of a dry, non-polar solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether or acetone.

-

Slowly add the prepared HCl solution dropwise to the jacobine solution while stirring.

-

The this compound salt will precipitate out of the solution as a solid.

-

Continue adding the HCl solution until no further precipitation is observed.

3. Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of the cold, anhydrous solvent (diethyl ether or acetone) to remove any unreacted jacobine or excess HCl.

-

Dry the resulting this compound powder in a vacuum desiccator over a drying agent like P₂O₅ or CaCl₂.

Quantitative Data

The concentration of pyrrolizidine alkaloids in S. jacobaea is highly variable. It is dependent on the plant's origin, developmental stage, and specific chemotype.

Table 2: Pyrrolizidine Alkaloid Content in Senecio jacobaea

| Plant Material | Parameter | Concentration Range | Reference |

| Whole Plant (Dry Weight) | Total Pyrrolizidine Alkaloids | 3.2 - 6.6 g/kg (0.32% - 0.66%) | [3] |

| Young Leaves (Dry Weight) | Total Pyrrolizidine Alkaloids | 19 - 22 mg/g (1.9% - 2.2%) | [6][7] |

| Flowers (Fresh Weight) | Total Pyrrolizidine Alkaloids | 400 - 1700 mg/kg (0.04% - 0.17%) | [5] |

| Specific PA Mixture | Jacobine Content | ~24% of total PAs | [2] |

Mechanism of Action and Cellular Effects

The toxicity of jacobine, like other 1,2-unsaturated pyrrolizidine alkaloids, is not due to the parent molecule but rather its metabolic activation in the liver.

Bioactivation and Genotoxicity

Cytochrome P450 enzymes in the liver metabolize jacobine into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic metabolites. These electrophilic intermediates are potent alkylating agents. In vivo studies have shown that jacobine administration leads to significant, dose-dependent DNA damage, specifically:

This ability to form adducts with biological macromolecules is the primary mechanism of its genotoxicity and cytotoxicity.[9] This damage can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Cellular Signaling Pathways

The DNA damage induced by jacobine metabolites triggers cellular stress responses. While specific pathways for jacobine are not fully elucidated, it is known that PAs in general can perturb critical DNA damage repair and cell cycle checkpoint pathways.

Caption: Bioactivation and DNA damage-induced apoptosis pathway for jacobine.

Experimental Workflow and Cytotoxicity Assessment

General Workflow for Bioactivity Screening

The investigation of a natural product like this compound follows a standardized workflow from crude plant material to purified compound and bioactivity assessment.

Caption: Standard workflow for isolation and testing of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxicity of this compound against a human liver carcinoma cell line (HepG2), a common model for studying hepatotoxicity.

1. Cell Culture:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest confluent cells using trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in sterile, serum-free medium or PBS.

-

Perform serial dilutions to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and wells with a known hepatotoxin (positive control).

-

Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 3: Cytotoxicity Data Presentation (Illustrative)

| Compound | Cell Line | Incubation Time | IC₅₀ Value |

| This compound | HepG2 | 48 hours | Data not available in reviewed literature |

| Doxorubicin (Reference) | HepG2 | 48 hours | ~2-21 µM |

Conclusion and Future Directions

Senecio jacobaea is a potent and viable source for the pyrrolizidine alkaloid jacobine, which can be chemically converted to its hydrochloride salt, this compound, for research applications. The primary mechanism of its toxicity involves metabolic activation in the liver to genotoxic intermediates that form DNA and protein adducts, ultimately triggering cell cycle arrest and apoptosis.

While the protocols and data presented in this guide provide a strong foundation for researchers, several challenges and opportunities remain. The high variability in alkaloid content within the plant necessitates careful sourcing and chemical profiling of the starting material. Furthermore, while the genotoxic mechanism is established, the specific downstream signaling cascades and protein interactions that mediate jacobine-induced apoptosis warrant further investigation. The lack of publicly available IC₅₀ data represents a significant knowledge gap that needs to be addressed to accurately quantify its cytotoxic potential. Future research should focus on standardized quantification of jacobine in various chemotypes and on detailed toxicological studies to fully characterize its profile as a potential research tool or, conversely, a public health concern.

References

- 1. Jacobaea vulgaris - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Jaconine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine (B1672729) hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA) found in various species of the Jacobaea genus, notable for its chlorinated structure. This technical guide provides a comprehensive overview of the current understanding of the jaconine hydrochloride biosynthetic pathway. The synthesis originates from central metabolism, with the necine base deriving from polyamines and the necic acid moiety from the amino acid L-isoleucine. While the initial enzymatic step, catalyzed by homospermidine synthase, is well-characterized, the subsequent steps leading to the formation of the macrocyclic and chlorinated final product are less understood. This document summarizes the proposed biosynthetic pathway, presents available quantitative data on related alkaloids in Jacobaea vulgaris, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate further research in this area.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1] Jaconine, a chlorinated PA, is a characteristic constituent of plants belonging to the genus Jacobaea (formerly Senecio). Its hydrochloride salt form is often isolated from plant material. The biosynthesis of PAs involves a complex interplay of enzymes that construct the characteristic bicyclic necine base and a varied necic acid moiety, which are then esterified to form the final alkaloid. Understanding the biosynthesis of this compound is crucial for elucidating the plant's defense mechanisms, assessing its potential toxicity, and exploring its pharmacological properties.

The Proposed Biosynthetic Pathway of Jaconine

The biosynthesis of jaconine is proposed to proceed through several key stages: the formation of the necine base, the synthesis of the necic acid, the esterification of these two moieties, and a final chlorination step.

Biosynthesis of the Necine Base (Retronecine)

The biosynthesis of the necine base of most PAs, including retronecine (B1221780) (the presumed necine base of jaconine), begins with the polyamines putrescine and spermidine (B129725), which are derived from the amino acids arginine and ornithine.

-

Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) (EC 2.5.1.44).[2][3] HSS transfers an aminobutyl group from spermidine to putrescine.[2]

-

Oxidative Deamination and Cyclization: Homospermidine is then believed to undergo oxidative deamination by a diamine oxidase, followed by intramolecular cyclization (Mannich reaction) to form the pyrrolizidine ring system.

-

Hydroxylation and Desaturation: A series of hydroxylation and desaturation reactions, likely catalyzed by cytochrome P450 monooxygenases, are thought to convert the initial cyclized intermediate into the final necine base, retronecine.

Biosynthesis of the Necic Acid (Jaconecic Acid)

The necic acid moiety of jaconine is jaconecic acid, a chlorinated derivative of senecic acid. Feeding experiments have shown that senecic acid is derived from two molecules of the amino acid L-isoleucine .[4][5][6][7][8] The exact enzymatic steps for the conversion of L-isoleucine to senecic acid, and subsequently to jaconecic acid, have not been fully elucidated. The proposed pathway for senecic acid formation involves the condensation of two isoleucine-derived five-carbon units.

References

- 1. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine alkaloids. The biosynthesis of senecic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrolizidine alkaloids. The biosynthesis of senecic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Isoleucine biosynthesis and metabolism: stereochemistry of the formation of L-isoleucine and of its conversion into senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Jacobine and Jaconine Hydrochloride: A Comprehensive Technical Examination of their Chemical Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical relationship between the pyrrolizidine (B1209537) alkaloid jacobine (B1672728) and its derivative, jaconine (B1672729) hydrochloride. Jacobine, a toxic pyrrolizidine alkaloid found in various plant species, undergoes a facile conversion to jaconine, its chlorohydrin derivative, upon reaction with hydrochloric acid. Subsequent treatment of jaconine with hydrochloric acid yields jaconine hydrochloride, the hydrochloride salt. This guide details the structural and physicochemical differences between these compounds, providing quantitative data, detailed experimental protocols for their interconversion and analysis, and visualizations of their chemical relationship. This information is critical for researchers involved in the study of pyrrolizidine alkaloid toxicity, metabolism, and the development of analytical standards.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, many of which are known for their hepatotoxicity and carcinogenicity. Jacobine is a prominent member of this class, found in plants of the Senecio genus. Understanding the chemical transformations of jacobine is crucial for accurate toxicological assessment and for the preparation of analytical reference standards. This guide focuses on the chemical relationship between jacobine and two of its important derivatives: jaconine and this compound.

Jaconine is formed through the acid-catalyzed ring-opening of the epoxide group present in jacobine by hydrochloric acid, resulting in a chlorohydrin. Jaconine itself, still possessing a basic tertiary amine within its pyrrolizidine core, can be further converted into its hydrochloride salt, this compound. This conversion significantly alters the physicochemical properties of the molecule, most notably its solubility.

Chemical Structures and Properties

The chemical structures of jacobine, jaconine, and this compound are presented below, followed by a table summarizing their key quantitative properties.

Jacobine:

-

Systematic Name: (1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione[1]

-

Molecular Formula: C₁₈H₂₅NO₆[1]

-

Molecular Weight: 351.4 g/mol [1]

Jaconine:

-

Systematic Name: (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione[2]

-

Molecular Weight: 387.9 g/mol [2]

This compound:

-

Systematic Name: (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione hydrochloride

-

Molecular Formula: C₁₈H₂₇Cl₂NO₆

-

Molecular Weight: 424.3 g/mol

Table 1: Comparison of Quantitative Data

| Property | Jacobine | Jaconine | This compound |

| Molecular Formula | C₁₈H₂₅NO₆ | C₁₈H₂₆ClNO₆ | C₁₈H₂₇Cl₂NO₆ |

| Molecular Weight ( g/mol ) | 351.4[1] | 387.9[2] | 424.3 |

| Melting Point (°C) | 228[1] | 146-147[3] | Not available |

| pKa | Not available | Not available | Not available |

| Solubility | Soluble in chloroform (B151607); sparingly soluble in ethanol (B145695), water, and ether.[1] | Not available | Expected to have higher water solubility than jaconine. |

Chemical Relationship and Transformation

The core chemical relationship revolves around two key transformations: the conversion of an epoxide to a chlorohydrin and the formation of a hydrochloride salt from a tertiary amine.

From Jacobine to Jaconine: Epoxide Ring-Opening

Jacobine possesses an epoxide ring, which is susceptible to nucleophilic attack under acidic conditions. In the presence of hydrochloric acid (HCl), the epoxide oxygen is protonated, making the electrophilic carbons of the epoxide ring more susceptible to attack by the chloride ion (Cl⁻). This results in the opening of the epoxide ring and the formation of a chlorohydrin, jaconine.

From Jaconine to this compound: Salt Formation

Jaconine, like its parent compound jacobine, contains a tertiary amine within the pyrrolizidine nucleus. This amine is basic and can readily react with an acid, such as hydrochloric acid, to form a salt. In this acid-base reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a quaternary ammonium (B1175870) cation and a chloride anion. The resulting ionic compound is this compound. This transformation significantly increases the polarity and, consequently, the aqueous solubility of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of jaconine and this compound.

Synthesis of Jaconine from Jacobine

This protocol is based on the general principle of acid-catalyzed epoxide ring-opening to form a chlorohydrin.

Materials:

-

Jacobine

-

Hydrochloric acid (e.g., 2 M aqueous solution or HCl in a suitable organic solvent)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., a gradient of methanol (B129727) in chloroform)

Procedure:

-

Dissolve a known quantity of jacobine in a minimal amount of a suitable solvent (e.g., ethanol or acetone) in a round-bottom flask.

-

With stirring, add a stoichiometric equivalent of hydrochloric acid dropwise at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, neutralize the excess acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude jaconine.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in chloroform.

-

Collect the fractions containing jaconine and evaporate the solvent to yield the purified product.

Synthesis of this compound from Jaconine

This protocol describes the formation of the hydrochloride salt from the tertiary amine of jaconine.

Materials:

-

Jaconine

-

Anhydrous diethyl ether (or other suitable aprotic solvent like ethyl acetate)

-

Anhydrous hydrogen chloride (gas or a solution in anhydrous diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified jaconine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise with constant stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Continue the addition of HCl until no further precipitation is observed.

-

Stir the suspension for an additional 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

Analytical Methods

The analysis of jacobine and jaconine can be performed using various chromatographic and spectroscopic techniques.

4.3.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) with a small amount of ammonia (B1221849) solution (e.g., 0.5%) to prevent tailing of the basic alkaloids.

-

Visualization: UV light (254 nm) and/or by staining with a suitable reagent such as Dragendorff's reagent.

4.3.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of approximately 220 nm or mass spectrometry (LC-MS).

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of jacobine and jaconine. Electrospray ionization (ESI) is a commonly used ionization technique. The protonated molecules [M+H]⁺ would be observed at m/z 352.2 for jacobine and m/z 388.1 for jaconine. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.

4.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of jacobine and jaconine. Key differences in the NMR spectra would be observed around the site of the former epoxide ring. In the ¹H NMR spectrum of jaconine, new signals corresponding to the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the chlorine atom would appear. In the ¹³C NMR spectrum, the signals for the two carbons of the epoxide ring in jacobine would be replaced by signals for a carbon bearing a hydroxyl group and a carbon bearing a chlorine atom in jaconine, with characteristic downfield shifts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the chemical transformations and a general workflow for the analysis of these compounds.

Conclusion

The chemical relationship between jacobine, jaconine, and this compound is a straightforward series of acid-mediated transformations. The conversion of the epoxide in jacobine to the chlorohydrin in jaconine, followed by the formation of the hydrochloride salt, significantly alters the molecule's properties, particularly its solubility. The detailed experimental protocols and analytical methods provided in this guide offer a comprehensive resource for researchers working with these important pyrrolizidine alkaloids. A thorough understanding of these chemical relationships is fundamental for accurate toxicological studies, metabolic research, and the development of certified reference materials for food and environmental analysis.

References

The Toxicological Profile of Pyrrolizidine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide, posing a significant health risk to both humans and livestock through the contamination of food, herbal products, and animal feed.[1] The toxicity of PAs is primarily attributed to their 1,2-unsaturated necine base structure, which, upon metabolic activation, can induce severe hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile of PAs, detailing their mechanisms of action, metabolic pathways, and the experimental methodologies used for their assessment. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex interactions within biological systems.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[2] To date, over 660 PAs and their N-oxides have been identified in more than 6,000 plant species.[2][4] Structurally, PAs consist of a necine base, which is a pyrrolizidine ring, esterified with one or more necic acids.[2][5] The presence of a double bond at the 1,2-position of the necine base is a critical determinant of their toxicity.[3][6] PAs can be classified into three main types based on their necine base: retronecine, heliotridine, and otonecine (B3428663) types, all of which are considered toxic, and the platynecine type, which has a saturated necine base and is generally considered non-toxic.[7][8][9]

Human exposure to PAs can occur through the consumption of contaminated agricultural products, such as grains, honey, milk, and eggs, as well as through the use of herbal remedies and teas.[2][10][11] Chronic exposure to low levels of these alkaloids is a major concern, as their effects are cumulative and can lead to severe health issues, including hepatic veno-occlusive disease (HVOD), also known as sinusoidal obstruction syndrome (HSOS), liver cirrhosis, and cancer.[2][7][12]

Mechanism of Toxicity

The toxicity of PAs is not inherent to the parent compounds but is a consequence of their metabolic activation in the liver.[12][13] This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the inert PAs into highly reactive electrophilic pyrrolic esters, known as dehydro-pyrrolizidine alkaloids (DHPAs).[1][8][14]

These reactive metabolites can then interact with cellular nucleophiles, leading to a cascade of toxic events:

-

Formation of Protein Adducts: DHPAs readily bind to cellular proteins, forming pyrrole-protein adducts.[4][9] This covalent modification can disrupt protein function, leading to cytotoxicity and contributing to the development of hepatotoxicity. The formation of these adducts is considered a key initiating event in PA-induced liver injury.[9]

-

Formation of DNA Adducts: DHPAs can also bind to DNA, forming a characteristic set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[4][15] These adducts are mutagenic and are considered the primary cause of the genotoxic and carcinogenic effects of PAs.[2][15] The formation of these adducts can lead to DNA strand breaks, DNA-protein cross-links, chromosomal aberrations, and gene mutations.[1][16] A signature mutation pattern of G:C → T:A transversions has been associated with PA-induced carcinogenesis.[2][16]

Signaling Pathways Implicated in PA Toxicity

Recent transcriptomic studies have revealed that PAs can disrupt several critical signaling pathways, further elucidating their mechanisms of toxicity. In human liver cells, PAs have been shown to affect pathways related to:

-

Cell Cycle Regulation: PAs can induce cell cycle arrest, particularly in the S phase, which may be a cellular response to DNA damage.[17]

-

DNA Damage Repair: Exposure to PAs activates DNA damage response pathways. However, the persistent formation of DNA adducts can overwhelm these repair mechanisms, leading to the accumulation of mutations.[17]

-

Apoptosis: PAs can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][18] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.[18]

-

Oxidative Stress: The metabolism of PAs can lead to the excessive production of reactive oxygen species (ROS), causing cellular oxidative stress.[7] This can damage cellular components, including lipids, proteins, and DNA, contributing to the overall toxicity of PAs.

Quantitative Toxicological Data

The toxicity of pyrrolizidine alkaloids can vary significantly depending on their chemical structure. The following tables summarize available quantitative data to facilitate comparison.

Table 1: In Silico Predicted Lethal Dose 50 (LD50) Values of Select Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Predicted Rat Oral LD50 (mg/kg)[19] |

| Lasiocarpine | 72 |

| Retrorsine | 34 |

| Senecionine | 50 |

| Monocrotaline | 175 |

| Riddelliine | 110 |

| Lycopsamine | 1500 |

| Echimidine | 490 |

| Heliotrine | 300 |

Data from in silico prediction models.

Table 2: Cytotoxicity (EC50) of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells

| Pyrrolizidine Alkaloid | EC50 (µM) after 24h Exposure | EC50 (µM) after 72h Exposure |

| Lasiocarpine | 12.6 | Not specified |

| Seneciphylline | 26.2 | Between 2 and 60 |

| Retrorsine | Between 10 and 70 | Between 2 and 60 |

| Riddelliine | Between 10 and 70 | Between 2 and 60 |

| Senecionine | Between 10 and 70 | Between 2 and 60 |

| Echimidine | Between 10 and 70 | Between 2 and 60 |

| Monocrotaline | > 100 | Between 200 and 500 |

| Europine | > 100 | Between 200 and 500 |

| Indicine | > 100 | > 500 |

| Lycopsamine | > 100 | > 500 |

| Heliotrine | Not specified | Between 2 and 60 |

Table 3: Genotoxicity Benchmark Dose (BMD) Modeling in HepG2-CYP3A4 Cells

| Pyrrolizidine Alkaloid | BMDL (µM) |

| Retrorsine | 0.14 |

| Lasiocarpine | ~0.2 - 0.5 |

| Seneciphylline | ~0.2 - 0.5 |

| Riddelliine | ~0.2 - 0.5 |

| Senecionine | ~0.2 - 0.5 |

| Echimidine | ~0.2 - 0.5 |

| Heliotrine | ~1.4 |

| Indicine | ~1.4 |

| Europine | ~14 |

| Lycopsamine | ~62 |

| Monocrotaline | Not specified |

BMDL (Benchmark Dose Lower Confidence Limit) values were derived from modeling the induction of DNA damage markers.

Table 4: Health-Based Guidance Values for Pyrrolizidine Alkaloids

| Parameter | Value | Basis | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | 10 µg/kg body weight/day | Non-carcinogenic liver damage in a chronic rat study with riddelliine. | [20] |

| Tolerable Daily Intake (TDI) | 0.1 µg/kg body weight/day | Derived from the NOAEL with an uncertainty factor of 100. | [20] |

| Benchmark Dose Lower Confidence Limit (BMDL10) | 237 µg/kg body weight/day | 10% excess risk of liver hemangiosarcoma in female rats exposed to riddelliine. | [21] |

| Recommended Daily Intake (BfR) | Not more than 0.007 µg/kg body weight/day | Precautionary value from the German Federal Institute for Risk Assessment. | [21] |

Experimental Protocols

The assessment of pyrrolizidine alkaloid toxicity involves a variety of in vitro and in vivo experimental models.

In Vitro Models

-

Liver Microsome Assays:

-

Objective: To study the metabolic activation of PAs by CYP enzymes.

-

Methodology:

-

Preparation of Microsomes: Liver microsomes are isolated from the species of interest (e.g., human, rat) via differential centrifugation of liver homogenates. Protein concentration is quantified using a standard method like the Bradford assay.[22]

-

Incubation: The test PA is incubated with the liver microsomes in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) that includes an NADPH-regenerating system to support CYP activity.[22]

-

Analysis: The formation of reactive metabolites can be assessed by trapping them with nucleophiles like glutathione (B108866) and analyzing the resulting conjugates by LC-MS/MS. The depletion of the parent PA can also be monitored.[23]

-

-

-

Cell-Based Assays (e.g., HepG2, HepaRG cells):

-

Objective: To evaluate the cytotoxicity, genotoxicity, and mechanisms of action of PAs in a cellular context.

-

Methodology:

-

Cell Culture: Human hepatoma cell lines like HepG2 or HepaRG are cultured under standard conditions. To enhance metabolic competence, cells overexpressing specific CYP enzymes (e.g., HepG2-CYP3A4) are often used.[17][24]

-

Exposure: Cells are treated with a range of concentrations of the test PA for a defined period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assessment: Cell viability is measured using assays such as MTT, WST-1, or by quantifying the release of lactate (B86563) dehydrogenase (LDH).[24][25]

-

Genotoxicity Assessment: DNA damage can be evaluated using the Comet assay, γH2AX staining (a marker for DNA double-strand breaks), or by measuring the induction of p53.[17]

-

Mechanism of Action Studies: Transcriptomic analysis (e.g., RNA sequencing) can identify changes in gene expression and affected signaling pathways. Flow cytometry can be used to analyze cell cycle distribution. Apoptosis can be assessed by measuring caspase activity or using TUNEL assays.[17]

-

-

In Vivo Models

-

Rodent Studies (Rats, Mice):

-

Objective: To investigate the systemic toxicity, hepatotoxicity, and carcinogenicity of PAs in a whole-animal model.

-

Methodology:

-

Animal Dosing: Animals are typically administered the PA via oral gavage over a defined period (e.g., acute, sub-chronic, or chronic studies).[26]

-

Clinical Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST) and other markers of organ function.[9]

-

Histopathology: At the end of the study, tissues (especially the liver) are collected, preserved, and examined microscopically for pathological changes, such as necrosis, fibrosis, and tumor formation.[27]

-

DNA Adduct Analysis: DNA can be isolated from the liver and other tissues to quantify the levels of DHP-derived DNA adducts using techniques like LC-MS/MS.[15]

-

-

Visualizations of Key Pathways and Workflows

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Caption: Signaling pathways of PA-induced apoptosis.

Caption: Experimental workflow for assessing pyrrolizidine alkaloid toxicity.

Conclusion

The toxicological profile of pyrrolizidine alkaloids is complex, characterized by a requirement for metabolic activation to exert their harmful effects. The formation of reactive pyrrolic metabolites is a pivotal event, leading to the formation of protein and DNA adducts that drive hepatotoxicity, genotoxicity, and carcinogenicity. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo experimental data, is essential for the accurate risk assessment of these prevalent natural toxins. The continued investigation into the signaling pathways disrupted by PAs and the development of more sensitive analytical methods will further enhance our ability to protect public health from the adverse effects of pyrrolizidine alkaloid exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment | springermedizin.de [springermedizin.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 12. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity [mdpi.com]

- 16. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bfr.bund.de [bfr.bund.de]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide on the Putative Mechanism of Action of Jaconine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the available toxicological information and theoretical mechanisms of action for jaconine (B1672729) hydrochloride. Jaconine is a pyrrolizidine (B1209537) alkaloid with demonstrated toxicity, and all handling and experimental procedures should be conducted with appropriate safety precautions. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Introduction

Jaconine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio genus.[1] Like other PAs, jaconine is recognized for its significant hepatotoxicity, which is a primary concern for both human and animal health.[1] The toxic effects of PAs are primarily mediated by their metabolic activation in the liver to highly reactive pyrrolic esters.[1] Jaconine hydrochloride is the salt form of jaconine, which is readily formed by the reaction of jacobine (B1672728) with hydrochloric acid.[2] Due to the limited direct research on the specific mechanism of action of this compound, this guide will focus on the well-documented activities of the closely related and structurally similar pyrrolizidine alkaloid, jacobine, as a predictive model for jaconine's biological effects.

Core Theory: Genotoxicity via DNA Cross-Linking

The principal theory for the mechanism of action of jaconine and related PAs is the induction of genotoxicity following metabolic activation. The liver metabolizes these alkaloids into highly reactive electrophiles that can form adducts with cellular macromolecules, including DNA. This leads to DNA damage, which can trigger various cellular responses, including cell cycle arrest and apoptosis.

In Vivo Evidence from Jacobine

A study on jacobine provides significant insight into the potential genotoxic profile of jaconine.[1] The study demonstrated that jacobine is a potent genotoxic agent in vivo, inducing significant DNA cross-linking in the liver of rats.[1] It is highly probable that jaconine exhibits a similar genotoxic profile due to its structural similarity.[1]

Data Presentation: Genotoxicity of Jacobine

The following table summarizes the quantitative data on the types of DNA damage induced by jacobine in rats.

| Dose Range (mg/kg, i.p.) | Type of DNA Damage | Observation |

| 5 - 60 | DNA-DNA Interstrand Cross-linking | Significant and dose-dependent |

| 15 - 60 | DNA-Protein Cross-linking | Significant |